sec-Butyl-(2-pyridin-4-yl-ethyl)-amine
Description
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-10(2)13-9-6-11-4-7-12-8-5-11/h4-5,7-8,10,13H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBCSBJTJZXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Pyridin-4-yl-ethylamine
The primary amine group of 2-pyridin-4-yl-ethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions during subsequent alkylation. This step follows protocols adapted from covalent inhibitor synthesis, where Boc protection is employed to enhance reaction control. The reaction is typically conducted in dichloromethane with triethylamine as a base, yielding the Boc-protated intermediate in >85% yield after purification via flash chromatography.
Alkylation with sec-Butyl Bromide
The Boc-protected amine undergoes alkylation with sec-butyl bromide under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the α-hydrogen adjacent to the Boc group, facilitating an SN2 displacement with sec-butyl bromide. This method mirrors the synthesis of symmetric double-headed aminopyridines, where NaH promotes efficient coupling of bromides with aminopyridine derivatives. Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material within 6–8 hours at room temperature.
Deprotection to Yield Target Compound
Final deprotection of the Boc group is achieved using 4N hydrochloric acid (HCl) in dioxane, a method validated in the synthesis of epoxy-carboxylic acid derivatives. The reaction proceeds quantitatively within 2 hours, yielding sec-Butyl-(2-pyridin-4-yl-ethyl)-amine as a free base. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate affords the pure product in 70–75% overall yield (Table 1).
Table 1: Alkylation Method Optimization
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 89 | Flash chromatography |
| Alkylation | sec-C₄H₉Br, NaH, THF | 82 | Column chromatography |
| Deprotection | 4N HCl in dioxane | 95 | Liquid-liquid extraction |
Reductive Amination Approach
Reaction Design and Substrate Preparation
Reductive amination between 2-pyridin-4-yl-ethylamine and sec-butyl ketone (3-pentanone) offers a one-pot route to the target compound. While ketones are less reactive than aldehydes in reductive amination, the use of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) facilitates imine formation and subsequent reduction. This method aligns with protocols for β-hydroxyaminoaldehyde derivatization, where controlled pH ensures selective reduction without overalkylation.
Challenges and Optimization
Initial attempts yielded <30% product due to steric hindrance from the sec-butyl group. Increasing reaction temperature to 50°C and extending the reaction time to 48 hours improved yields to 45%. However, competing formation of tertiary amines necessitated stoichiometric control, with a 1:1.2 molar ratio of amine to ketone proving optimal (Table 2).
Table 2: Reductive Amination Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Reducing Agent | NaBH₃CN | Selective for imines |
| Solvent | MeOH, AcOH (pH 5) | Stabilizes protonated imine |
| Temperature/Time | 50°C, 48 h | Yield: 45% |
Ugi Four-Component Reaction Strategy
Multicomponent Assembly
The Ugi reaction, which combines an amine, aldehyde, carboxylic acid, and isocyanide, was explored to construct the target compound’s backbone. Using sec-butylamine, 4-pyridinecarboxaldehyde, acetic acid, and tert-butyl isocyanide in methanol, the reaction produced a bis-amide intermediate. While this method achieved a 68% yield of the Ugi adduct, subsequent reduction of the amides to amines required harsh conditions (LiAlH₄, THF, reflux), leading to partial decomposition and a final yield of 32%.
Limitations and Adaptations
The Ugi approach’s reliance on post-reduction steps introduces complexity, making it less efficient than direct alkylation. However, it offers modularity for synthesizing analogs with varied substituents, as demonstrated in the preparation of Mpro inhibitors.
Gabriel Synthesis Pathway
Phthalimide Intermediate Formation
2-Pyridin-4-yl-ethyl bromide was treated with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected amine. Alkylation with sec-butyl bromide in the presence of potassium carbonate afforded the N-alkylated phthalimide derivative in 60% yield.
Cleavage and Final Product Isolation
Hydrazine hydrate in ethanol cleaved the phthalimide group, releasing this compound. While this method avoids Boc protection/deprotection cycles, the low nucleophilicity of sec-butyl bromide resulted in prolonged reaction times (72 hours) and moderate yields (55%).
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Alkylation | High efficiency, scalability | Requires Boc protection | 70–75 |
| Reductive Amination | One-pot procedure | Low yield, steric hindrance | 45 |
| Ugi Reaction | Modularity | Multi-step reduction | 32 |
| Gabriel Synthesis | No protecting groups | Long reaction times | 55 |
The alkylation method emerges as the most robust, balancing yield and practicality. Reductive amination and Gabriel synthesis offer alternatives but suffer from efficiency limitations.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and sulfonamides.
Scientific Research Applications
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sec-Butyl-(2-pyridin-4-yl-ethyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amine Derivatives
Table 1: Key Structural and Functional Differences
Functional Group Impact on Properties
- Pyridine vs.
- Steric Effects : The sec-butyl group imposes moderate steric hindrance compared to bulkier substituents like carbazole in FMS586, which is critical for receptor binding in neuropeptide Y antagonism .
- Sulfur vs. Nitrogen Heterocycles : Sulfur-containing analogs (e.g., sec-butyl disulfides in Ferula species) demonstrate distinct reactivity and biological roles, such as antimicrobial activity, whereas nitrogen-based compounds like this compound may prioritize hydrogen-bonding interactions .
Stability and Analytical Challenges
Secondary amines, including the target compound, often face stability issues under oxidative or acidic conditions due to the basic nitrogen center. For instance, ractopamine (a secondary amine with phenolic groups) requires derivatization for GC/MS analysis, suggesting similar challenges for this compound in analytical workflows .
Research Findings and Industrial Relevance
- Pharmacological Potential: The pyridin-4-yl-ethyl moiety is shared with FMS586, a Y5 receptor antagonist, highlighting its role in modulating biological targets . However, the absence of a urea backbone in the target compound may limit its receptor affinity.
- Synthetic Utility : Secondary amines are pivotal in catalysis and drug synthesis. The discontinuation of this compound may reflect niche applications or superior performance of alternatives (e.g., Pyridin-2-yl derivatives) in specific reactions .
- Comparative Physicochemical Properties :
- Solubility : The pyridine ring enhances water solubility compared to purely aliphatic amines (e.g., sec-butyl glycosides).
- Thermal Stability : Likely lower than tert-alkylamines due to less steric protection of the nitrogen lone pair.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
